molecular formula C27H29N3O7 B5841684 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B5841684
M. Wt: 507.5 g/mol
InChI Key: KXEAWYZLNHWKLD-RWPZCVJISA-N
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Description

2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O7/c1-32-20-11-16(12-21(33-2)24(20)36-5)15-28-30-26(29-19-10-8-7-9-18(19)27(30)31)17-13-22(34-3)25(37-6)23(14-17)35-4/h7-15,26,29H,1-6H3/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEAWYZLNHWKLD-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final quinazolinone structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, quinazolinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicine, derivatives of quinazolinones are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor antagonists.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A simpler analog with similar core structure.

    2-Methyl-4(3H)-quinazolinone: A methylated derivative with different biological activity.

    6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with additional methoxy groups.

Uniqueness

What sets 2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.

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